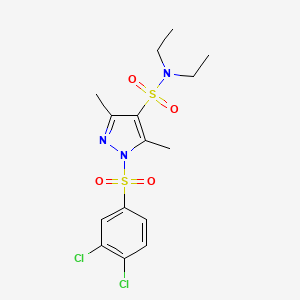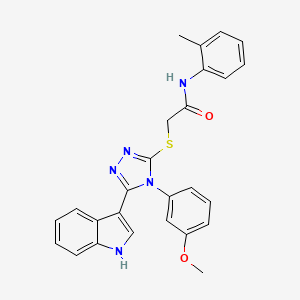
1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid” is a chemical compound that contains a pyrrolidine ring and a tetrazole ring . The tetrazole ring system has attracted much attention in medicinal chemistry . Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a focus in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . A variety of 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo derivatives were obtained in moderate to high yields in methanol using a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide and sodium azide at room temperature .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Functionalization
1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid and its derivatives have been extensively studied in chemical synthesis and functionalization. The compound has been utilized in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of pyrrolines, which can be further oxidized or reduced to pyrroles and pyrrolidines, respectively (Kang et al., 2015). Additionally, the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through the condensation of 5-oxopyrrolidine-3-carboxylic acids has been reported, displaying potential for biological activity prediction (Kharchenko et al., 2008).
2. Antibacterial and Antimicrobial Properties
Research has demonstrated the antibacterial and antimicrobial properties of derivatives of this compound. A study involving the synthesis of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid derivatives highlighted their antibacterial properties (Kostenko et al., 2015). Moreover, the creation of novel 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives has been linked to potential antibacterial drug development, with certain compounds exhibiting moderate to good activity against various bacterial strains (Devi et al., 2018).
Mecanismo De Acción
Target of Action
It’s known that tetrazole derivatives, which this compound is a part of, have been studied for their biological activity . These compounds have been found to interact with various targets, depending on their specific structure .
Mode of Action
Tetrazole derivatives have been found to inhibit certain enzymes, such as the fungal enzyme cytochrome p450 . This inhibition can lead to a disruption in the normal functioning of the target, potentially leading to therapeutic effects .
Biochemical Pathways
The inhibition of enzymes like cytochrome p450 can affect various biochemical pathways, including those involved in the synthesis of sterols, which are crucial components of cell membranes .
Result of Action
The inhibition of enzymes like cytochrome p450 can lead to a disruption in the normal functioning of the target, potentially leading to therapeutic effects .
Propiedades
IUPAC Name |
1-(1-methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c1-11-7(8-9-10-11)12-3-2-5(4-12)6(13)14/h5H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQHAYCMFKHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-6-(2-methylphenyl)-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2806550.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2806551.png)



![N-cyclohexyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806558.png)
![3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide](/img/structure/B2806561.png)
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2806563.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2806564.png)

